N1-Methyl Substitution Confers Distinct Physicochemical Properties vs. Unsubstituted 1,2,3,4-Tetrahydroquinoxaline
The N1-methyl group on 1-methyl-1,2,3,4-tetrahydroquinoxaline introduces a 14.1% increase in molecular weight (148.21 vs. 134.18 g/mol) and a measurable shift in basicity compared to the unsubstituted parent scaffold . This structural difference alters hydrogen-bond donor/acceptor capacity and lipophilicity, which are critical determinants of solubility and chromatographic behavior during purification. No direct experimental comparison of pKa values was identified in the searchable literature.
| Evidence Dimension | Predicted acid dissociation constant (pKa) and molecular weight |
|---|---|
| Target Compound Data | MW: 148.21 g/mol; predicted pKa: 7.41±0.20 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoxaline: MW: 134.18 g/mol; pKa: not reported in directly comparable experimental dataset |
| Quantified Difference | ΔMW: +14.03 g/mol (+10.5%); predicted pKa value provided for target only |
| Conditions | Predicted pKa derived from in silico calculation methods; experimental validation pending |
Why This Matters
The predicted pKa value (7.41) informs solubility and ionization state under physiological or near-neutral assay conditions, enabling more accurate experimental design and interpretation compared to the uncharacterized parent analog.
